1-(3-Chlorophenoxy)-2-ethynylbenzene
Description
1-(3-Chlorophenoxy)-2-ethynylbenzene is an aromatic compound featuring two benzene rings connected via an oxygen atom (phenoxy group). The 3-chlorophenoxy moiety is attached to one benzene ring, while the ethynyl group (-C≡CH) is positioned ortho to the phenoxy group on the second benzene ring. Its ethynyl group enables participation in click chemistry, cross-coupling reactions, and polymer synthesis .
Properties
IUPAC Name |
1-chloro-3-(2-ethynylphenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c1-2-11-6-3-4-9-14(11)16-13-8-5-7-12(15)10-13/h1,3-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLMOLMWWUUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenoxy)-2-ethynylbenzene typically involves the reaction of 3-chlorophenol with 2-ethynylbenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenoxy)-2-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1-(3-Chlorophenoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenoxy)-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the chlorophenoxy group can interact with biological molecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Ethynyl vs. Nitro Groups: The ethynyl group in this compound is electron-withdrawing but also highly reactive in alkyne-specific reactions (e.g., Huisgen cycloaddition). In contrast, the nitro group in 1-(3-Chlorophenoxy)-2-nitrobenzene is strongly electron-withdrawing, reducing aromatic ring reactivity but stabilizing intermediates for phenanthrene synthesis . Ethynyl-containing compounds are more versatile in polymer and pharmaceutical synthesis due to their ability to form carbon-carbon bonds .
- Chlorophenoxy Derivatives: Compounds like triadimefon (4-chlorophenoxy derivative) exhibit bioactivity as fungicides, whereas 3-chlorophenoxy analogs may differ in biological efficacy due to substituent positioning . The dichloroallyloxy group in 1-(3,3-Dichloroallyloxy)-2-nitrobenzene introduces steric hindrance and weak intramolecular interactions (e.g., C-H···Cl), influencing crystal packing .
Reactivity and Stability
- Ethynyl Reactivity: The ethynyl group in this compound allows for functionalization via Sonogashira coupling or polymerization, whereas nitro analogs are typically reduced to amines or used in electrophilic substitutions .
- Thermal Stability: Nitro-containing compounds (e.g., 1-(3-Chlorophenoxy)-2-nitrobenzene) may exhibit lower thermal stability due to the explosive nature of nitro groups under certain conditions. Ethynyl derivatives are generally more stable but require inert handling to prevent alkyne oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
